molecular formula C10H13NO B094491 N-Ethyl-P-formotoluidide CAS No. 15296-56-7

N-Ethyl-P-formotoluidide

Cat. No.: B094491
CAS No.: 15296-56-7
M. Wt: 163.22 g/mol
InChI Key: PDZAIALHZDHQGR-UHFFFAOYSA-N
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Description

N-Ethyl-P-formotoluidide: is an organic compound with the molecular formula C10H13NO It is a derivative of formamide, where the hydrogen atom of the formamide group is substituted by an ethyl group and the nitrogen atom is bonded to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Formylation: One common method to synthesize N-Ethyl-P-formotoluidide involves the direct formylation of N-ethyl-4-methylaniline. This reaction typically uses formic acid or formic anhydride as the formylating agent under acidic conditions.

    Reductive Amination: Another method involves the reductive amination of 4-methylbenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods:

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Ethyl-P-formotoluidide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

N-Ethyl-P-formotoluidide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may act as a precursor for the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Industry:

The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-Ethyl-P-formotoluidide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(4-Methylphenyl)-N-methylformamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-Methylphenyl)-N-isopropylformamide: Contains an isopropyl group instead of an ethyl group.

    N-(4-Methylphenyl)-N-phenylformamide: Features a phenyl group instead of an ethyl group.

Uniqueness:

N-Ethyl-P-formotoluidide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. The presence of the ethyl group can influence its solubility, boiling point, and interaction with other molecules, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

15296-56-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-ethyl-N-(4-methylphenyl)formamide

InChI

InChI=1S/C10H13NO/c1-3-11(8-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3

InChI Key

PDZAIALHZDHQGR-UHFFFAOYSA-N

SMILES

CCN(C=O)C1=CC=C(C=C1)C

Canonical SMILES

CCN(C=O)C1=CC=C(C=C1)C

Synonyms

N-ETHYL-P-FORMOTOLUIDIDE

Origin of Product

United States

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